Pargeverine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)ethyl 2,2-diphenyl-2-prop-2-ynoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-4-16-25-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)20(23)24-17-15-22(2)3/h1,5-14H,15-17H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPHCSSJLHAKSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048386 | |
| Record name | Pargeverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13479-13-5 | |
| Record name | 2-(Dimethylamino)ethyl α-phenyl-α-(2-propyn-1-yloxy)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13479-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pargeverine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013479135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pargeverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pargeverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PARGEVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC61HM8FX0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Organic Chemistry and Pargeverine
Established Synthesis Pathways of Pargeverine
The synthesis of this compound is a multi-step process that involves the careful orchestration of reactions to construct its specific molecular architecture. These reactions often begin with readily available precursors and proceed through several key intermediates to yield the final active pharmaceutical ingredient (API). ck12.orgvaia.com
Multi-Step Reaction Schemes Involving Key Intermediates
A common pathway involves the condensation of 5-(3-chloropropyl)-10,11-dihydrodibenzo[b,f]azepine with piperazine (B1678402) ethanol (B145695). This reaction is conducted under reflux conditions. The sequence of these reactions, known as the reaction mechanism, dictates the transformation of reactants into the final products through a series of intermediate species. ck12.orgvaia.com
Critical Condensation Reactions and Conditions
A critical step in the synthesis of this compound is a condensation reaction. Specifically, the condensation of 5-(3-chloropropyl)-10,11-dihydrodibenzo[b,f]azepine with piperazine ethanol is performed under reflux at 110°C for 10 hours to form a key intermediate. The reaction conditions, including temperature and solvent choice, are crucial for maximizing the yield and purity of the product. Solvents such as methanol, dichloromethane (B109758), and toluene (B28343) are often employed in these synthetic routes.
Catalytic Methodologies in this compound Synthesis
Catalysts play a significant role in the synthesis of this compound, enhancing reaction efficiency and selectivity. ucl.ac.uk Palladium is utilized as a catalyst for hydrogenation steps, ensuring the reduction of unsaturated byproducts. The reaction can be catalyzed by palladium in the presence of ammonium (B1175870) formate (B1220265) and formic acid. Additionally, sodium carbonate is used for pH adjustment during the synthesis process.
Impurity Profiling and Mitigation Strategies in this compound Synthesis Research
The identification and control of impurities are critical aspects of pharmaceutical manufacturing to ensure the quality, safety, and efficacy of the final drug product. Regulatory bodies like the FDA, EMA, and ICH have established stringent guidelines for impurity limits. veeprho.com
Identification and Characterization of Synthesis-Related Impurities
Impurities in this compound can originate from various sources during the manufacturing process. These are broadly categorized as process-related impurities, degradation impurities, and elemental impurities. veeprho.com
Process-Related Impurities: These include unreacted starting materials, residual solvents (e.g., ethanol, methanol, acetone), and by-products formed during the chemical reactions. veeprho.com
Degradation Impurities: These arise from the degradation of the drug substance due to exposure to air, light, moisture, or high temperatures, leading to oxidation, hydrolysis, or thermal degradation products. veeprho.com
Elemental Impurities: These can include residues of heavy metals from catalysts used in the synthesis, such as lead, arsenic, cadmium, and mercury. veeprho.com
Research has focused on synthesizing and characterizing impurities structurally similar to this compound. derpharmachemica.comderpharmachemica.com For instance, impurity 1g, a structural analogue, has been synthesized and studied. derpharmachemica.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) are employed for the detection and characterization of these impurities. veeprho.com
Methodological Approaches for Impurity Synthesis and Profiling
The synthesis of potential impurities is a proactive approach to understanding and controlling them. Impurities identified during the manufacturing of bulk drugs like this compound have been intentionally synthesized for characterization and to serve as reference standards. derpharmachemica.comderpharmachemica.com This allows for the development of validated analytical methods for their detection and quantification in the final product. derpharmachemica.comderpharmachemica.com
Strategies to mitigate the formation of impurities during synthesis include:
Catalyst Selection: The use of specific catalysts like palladium helps to ensure complete hydrogenation, thereby reducing the formation of unsaturated byproducts.
pH Control: Careful control of pH, for example, by acidification with HCl followed by neutralization with sodium carbonate, can minimize the occurrence of side reactions. derpharmachemica.com
Solvent Recovery: Techniques such as vacuum distillation of solvents like toluene and dichloromethane can enhance the purity and yield of the final product.
Control of Reaction Parameters for Purity Enhancement
The synthesis of this compound involves multi-step chemical reactions where precise control of various parameters is crucial to ensure high purity of the final product and to minimize the formation of impurities. derpharmachemica.com Key parameters that are meticulously controlled include temperature, pH, catalyst selection, and solvent choice.
One of the critical stages in this compound synthesis is the condensation of intermediates such as 5-(3-chloropropyl)-10,11-dihydrodibenzo[b,f]azepine with a piperazine derivative. This reaction is often performed under reflux conditions, with the temperature maintained at approximately 110°C for several hours to ensure the reaction proceeds to completion. derpharmachemica.com
Control of pH is another vital aspect. The reaction mixture is typically acidified, for instance with hydrochloric acid to a pH of 2, and subsequently neutralized with a base like sodium carbonate to a pH of 10. derpharmachemica.com This careful pH adjustment helps to minimize side reactions and facilitate the separation and purification of the desired product. derpharmachemica.com
The choice of catalyst and solvents also plays a significant role in the purity of the synthesized this compound. Palladium is a commonly used catalyst that aids in achieving complete hydrogenation, thereby reducing the presence of unsaturated byproducts. Solvents such as toluene, methanol, and dichloromethane are frequently employed in the synthesis and purification processes. For instance, after the reaction, toluene can be used for extraction, and its subsequent removal by vacuum distillation is a key step in enhancing the yield and purity of the final compound. derpharmachemica.com
Thin-Layer Chromatography (TLC) is often used to monitor the progress of the reaction, ensuring that it is complete before proceeding to the next steps of purification. derpharmachemica.com
Spectroscopic Validation of Synthesized this compound and Intermediates
The structural integrity and purity of synthesized this compound and its intermediates are rigorously confirmed using a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and molecular weight of the compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a fundamental tool for identifying the functional groups present in the this compound molecule and its precursors. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to specific molecular vibrations. Studies have shown that the FTIR spectra of synthesized this compound can be superimposed on the spectra of the pure drug, indicating structural similarity. jpionline.org
Key characteristic peaks observed in the FTIR spectrum of this compound include:
A broad band in the region of 3220–3070 cm⁻¹ which is indicative of an N–H stretching vibration.
A peak around 1600 cm⁻¹ corresponding to the C=C stretching of the aromatic rings.
The table below summarizes the key FTIR spectral data for this compound.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3220–3070 |
| Aromatic C=C Stretch | 1600 |
Data sourced from reference
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, provides unambiguous evidence for the structure of this compound by detailing the chemical environment of each proton and carbon atom. derpharmachemica.comnews-medical.net This technique is instrumental in confirming the successful synthesis and for the structural characterization of the final product and any intermediates. news-medical.net
In the ¹H-NMR spectrum of this compound, distinct signals confirm the presence of different types of protons within the molecule. For example, signals for methyl groups typically appear at a chemical shift (δ) of around 1.25 ppm, while the aromatic protons resonate in the region of δ 6.41–7.59 ppm. The integration of these signals provides the ratio of the number of protons, further confirming the structure.
| Proton Type | Chemical Shift (δ ppm) |
| Methyl Protons | ~1.25 |
| Aromatic Protons | 6.41–7.59 |
Data sourced from reference
Mass Spectrometry (MS) for Molecular Ion Characterization
Mass spectrometry is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which serves as a molecular fingerprint. msu.edu In mass spectrometry, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). msu.edu For this compound, mass spectrometry confirms the molecular weight by identifying the molecular ion peak (M⁺).
The mass spectrum of this compound typically shows a molecular ion peak at an m/z of 325 or 326, corresponding to the [M]⁺ and [M+H]⁺ ions, respectively. The fragmentation pattern observed in the mass spectrum provides additional structural information that helps to confirm the identity of the compound. ajgreenchem.com
| Ion | m/z Value |
| [M]⁺ | 325 |
| [M+H]⁺ | 326 |
Data sourced from reference
Stereochemical Considerations in this compound Synthesis Research
This compound possesses a chiral center, meaning it can exist as a pair of enantiomers. nih.gov Enantiomers are non-superimposable mirror images of each other and can exhibit different pharmacological and toxicological properties in the body because biological systems, such as enzymes and receptors, are also chiral. nih.govnih.gov
While much of the available research focuses on the synthesis of the racemic mixture of this compound, there is an increasing emphasis in pharmaceutical research on the development of single-enantiomer drugs. nih.gov The separation and characterization of individual enantiomers are crucial to determine if one enantiomer is more active or has a better safety profile than the other. nih.gov
The resolution of enantiomers can be achieved using techniques such as chiral chromatography. For instance, a method for the separation of carbinoxamine (B1668352) enantiomers, a compound with structural similarities to this compound, utilized a polysaccharide-based chiral stationary phase (CSP) with a mobile phase consisting of n-hexane and an alcohol, often with a basic additive like diethylamine (B46881) to improve peak shape. researchgate.net Such methods could potentially be adapted for the stereochemical analysis of this compound.
The study of the stereochemistry of this compound is important because the different spatial arrangements of the enantiomers can lead to different interactions with biological targets. nih.gov One enantiomer may fit perfectly into a receptor site and elicit the desired therapeutic effect, while the other may be inactive, less active, or even cause unwanted side effects. nih.gov Therefore, future research in this compound synthesis may focus on stereoselective synthesis methods that produce a single, desired enantiomer, potentially leading to a more effective and safer drug.
Molecular Pharmacology and Receptor Interactions of Pargeverine
Dual Mechanism of Action: Mechanistic Elucidation
Pargeverine's therapeutic effects stem from its ability to simultaneously target two distinct pathways that regulate smooth muscle contraction. ncats.iopatsnap.com It acts as both a direct-acting musculotropic agent and an anticholinergic compound. scirp.org This dual functionality allows for a more comprehensive inhibition of the signaling cascades that lead to smooth muscle spasms. patsnap.com
Musculotropic Action: Calcium Channel Modulation
The primary musculotropic effect of this compound is achieved through the modulation of calcium channels in visceral smooth muscle cells. scirp.org This action directly interferes with the fundamental process of muscle contraction. patsnap.com
L-Type Calcium Channel Inhibition
This compound functions as a blocker of L-type calcium channels. These channels are a major route for calcium entry into smooth muscle cells, and their inhibition is a well-established mechanism for inducing muscle relaxation. nih.gov By physically obstructing these channels, this compound effectively reduces the influx of calcium ions that is essential for initiating and sustaining muscle contraction. patsnap.com
Disruption of Calcium Ion Influx and Subsequent Muscle Contraction Pathways
The influx of calcium ions into the smooth muscle cell cytoplasm is a critical trigger for the contractile machinery. patsnap.combritannica.com Calcium ions bind to calmodulin, which in turn activates myosin light-chain kinase (MLCK). patsnap.com MLCK then phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and subsequent muscle contraction. patsnap.com By inhibiting the influx of calcium, this compound disrupts this entire cascade, preventing the activation of MLCK and thereby inhibiting muscle contraction. patsnap.commdpi.com
Anticholinergic Action: Muscarinic Receptor Antagonism
In addition to its direct effects on calcium channels, this compound also exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). This action targets the parasympathetic nervous system's control over smooth muscle activity. wikipedia.org
Moderate and Non-Selective Muscarinic M2 and M3 Receptor Blockade
This compound demonstrates a moderate and non-selective blockade of both M2 and M3 muscarinic receptor subtypes. scirp.orgf1000research.com While M3 receptors are primarily responsible for directly mediating smooth muscle contraction in the gastrointestinal tract, M2 receptors also play a role. openaccessjournals.comnih.gov By antagonizing both receptor subtypes, this compound provides a broader inhibition of cholinergic-induced muscle spasms. nih.gov The non-selective nature of this blockade means that it does not preferentially bind to one subtype over the other. scirp.org
This compound Muscarinic Receptor Antagonism Data
| Receptor Subtype | Action | Effect |
|---|---|---|
| Muscarinic M2 | Antagonist ncats.io | Inhibition of cholinergic transmission scirp.org |
| Muscarinic M3 | Antagonist ncats.io | Inhibition of cholinergic transmission scirp.org |
Inhibition of Cholinergic Transmission
Acetylcholine, a key neurotransmitter of the parasympathetic nervous system, stimulates smooth muscle contraction by binding to muscarinic receptors. patsnap.compatsnap.com By blocking these receptors, this compound prevents acetylcholine from exerting its physiological effect. patsnap.com This inhibition of cholinergic transmission effectively counteracts the nerve-induced component of smooth muscle spasms, complementing its direct musculotropic action. patsnap.comdergipark.org.tr
Investigation of Synergistic and Additive Effects of Dual Mechanisms
This compound's therapeutic action is understood to stem from a dual mechanism involving both musculotropic and anticholinergic effects. It functions as a direct antagonist of muscarinic acetylcholine receptors (mAChRs) and also as a blocker of L-type calcium channels. frontiersin.org This dual action is crucial for its efficacy in reducing smooth muscle spasms. patsnap.com
The combination of these two distinct mechanisms—inhibiting cholinergic transmission and directly preventing calcium influx required for muscle contraction—may produce synergistic or additive therapeutic effects. frontiersin.orgnih.gov Research investigating the combined effects of a muscarinic receptor antagonist and a calcium channel blocker has suggested that this approach can be more potent than using either agent alone. nih.gov For instance, studies on colonic motor patterns have explored the synergistic potential of combining hyoscine butyl bromide (a muscarinic receptor antagonist) with calcium channel blockers. frontiersin.orgnih.gov The interaction index, a measure used in isobolographic analysis to determine if a combination is synergistic, additive, or antagonistic, is a key tool in these investigations. nih.gov The enhanced effect observed when both pathways are targeted simultaneously suggests a synergistic relationship, where the total effect is greater than the sum of the individual effects. nih.gov
Ligand-Receptor Binding Kinetics and Affinities
The interaction between a ligand like this compound and its target receptors can be defined by its binding kinetics and affinity. researchgate.netwikipedia.org Binding affinity, often expressed by the equilibrium dissociation constant (KD) or the inhibition constant (Ki), indicates the strength of the ligand-receptor interaction. giffordbioscience.commalvernpanalytical.com A lower Ki value signifies a higher binding affinity. giffordbioscience.commalvernpanalytical.com
In vitro studies are fundamental in characterizing the pharmacological profile of this compound. These experiments, conducted in controlled laboratory settings using cells or tissue homogenates, have confirmed that this compound acts as an antagonist at muscarinic acetylcholine receptors (mAChRs). nih.gov By competing with endogenous ligands like acetylcholine, this compound inhibits the signaling pathways that lead to smooth muscle contraction.
Radioligand binding assays are a common technique used in these studies. nih.gov These assays measure the ability of a compound to displace a labeled reference ligand from the receptor, thereby determining its binding affinity. wikipedia.org Studies have demonstrated that this compound (also known as propinox) binds to muscarinic receptors, which is central to its antispasmodic activity. ncats.io Research has shown that this compound has an affinity for M1, M2, and M3 muscarinic receptor subtypes. frontiersin.org
Quantitative analysis of this compound's binding to different muscarinic receptor subtypes reveals a non-selective profile, though with varying potencies. The inhibition constant (Ki) is a measure of the potency of a compound in inhibiting the binding of another ligand. giffordbioscience.com this compound has been shown to bind to M1, M2, and M3 receptors with different affinities. ncats.io
The Ki values for this compound at human muscarinic receptor subtypes have been determined in binding studies. ncats.io The data indicates that this compound has the highest affinity for the M2 and M3 receptor subtypes and a significantly lower affinity for the M1 subtype. ncats.io
Table 1: this compound Binding Affinities (Ki) for Muscarinic Receptor Subtypes
| Receptor Subtype | Ki Value (µM) | Reference |
|---|---|---|
| Muscarinic M1 Receptor | 100.0 | ncats.io |
| Muscarinic M2 Receptor | 1.2 | ncats.io |
| Muscarinic M3 Receptor | 1.5 | ncats.io |
Modulation of Enteric Nervous System Functionality by this compound
The enteric nervous system (ENS), often called the "second brain," is a complex network of neurons within the gastrointestinal wall that independently controls gut function. patsnap.comphysio-pedia.com It integrates signals from the gut environment and the central nervous system to regulate motility and secretion. physio-pedia.commdpi.com this compound's therapeutic effects are also attributed to its ability to modulate the functionality of the ENS. patsnap.com
One proposed mechanism by which this compound may influence the ENS is through the alteration of neurotransmitter levels. patsnap.com The ENS utilizes a wide array of neurotransmitters, including acetylcholine, serotonin (B10506), and dopamine, to facilitate communication between its neurons. physio-pedia.commdpi.com Chronic substance use can lead to neuroadaptive changes in the brain, disrupting the normal production and balance of these chemical messengers. betterliferecovery.com
While it is hypothesized that this compound may contribute to its antispasmodic effects by influencing these neurotransmitter levels within the ENS, specific studies detailing which neurotransmitters are affected and the extent of these alterations are not extensively documented. patsnap.com The gut microbiota is also known to play a role in modulating the ENS, partly through its influence on serotonin signaling, highlighting the complex interplay of factors that regulate this system. gutmicrobiotaforhealth.com
Another facet of this compound's interaction with the ENS may involve the modulation of receptor sensitivity. patsnap.com The ENS exhibits significant plasticity, meaning its neurons and their receptors can change in response to various stimuli, including long-term exposure to drugs. physio-pedia.commdpi.com This can lead to an increase or decrease in the sensitivity of receptors to their corresponding neurotransmitters. nih.gov
Computational and Structural Biology Approaches in this compound Research
Computational and structural biology methods are increasingly employed to understand the molecular mechanisms underlying the pharmacological action of drugs. For this compound, these approaches have provided insights into its potential interactions with biological targets at an atomic level.
In Silico Molecular Docking Studies with Target Receptors
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. This method is valuable for understanding drug-receptor interactions and for screening potential drug candidates.
In the context of drug repurposing research, this compound was identified as a potential interacting agent with the Angiotensin-Converting Enzyme 2 (ACE2) receptor, which is the host cell entry point for the SARS-CoV-2 virus. A molecular docking study calculated the binding affinity of this compound to the ACE2 receptor binding site, resulting in a docking score of -4.53. Current time information in Bangalore, IN. Such in silico screening allows for the rapid assessment of large libraries of existing drugs against new therapeutic targets. nih.gov Rigid molecular docking simulations have been part of broader research efforts to identify potential viral inhibitors among approved drugs. scirp.org
While the primary therapeutic action of this compound is related to its effects on muscarinic and calcium receptors, docking studies highlight the utility of computational methods in exploring potential new applications for established drugs. ncats.ionih.gov
Analysis of Specific Binding Site Interactions (e.g., Hydrogen Bonding, Ionic Interactions)
Molecular docking not only predicts binding affinity but also elucidates the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions, such as hydrogen bonds and ionic interactions, are crucial for molecular recognition and biological activity.
Analysis of the docked pose of this compound within the ACE2 receptor's binding site revealed several key interactions. Current time information in Bangalore, IN. The molecule was found to form hydrogen bonds with three amino acid residues: Glutamine 98 (Gln 98), Glycine 205 (Gly 205), and Glutamic acid 208 (Glu 208). Current time information in Bangalore, IN. In addition to these hydrogen bonds, an ionic interaction was observed between this compound and the negatively charged side chain of Glutamic acid 208 (Glu 208). Current time information in Bangalore, IN. These specific molecular contacts are critical for the stable binding of this compound to this particular site. Current time information in Bangalore, IN.
Table 1: Predicted Molecular Interactions between this compound and the ACE2 Receptor Binding Site
| Interacting Residue | Type of Interaction |
|---|---|
| Gln 98 | Hydrogen Bond |
| Gly 205 | Hydrogen Bond |
| Glu 208 | Hydrogen Bond, Ionic Interaction |
Data sourced from in silico molecular docking studies. Current time information in Bangalore, IN.
Elucidation of Structure-Activity Relationships (SAR) for this compound Derivatives
Structure-activity relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to determine how specific chemical features influence biological activity. This process is fundamental for optimizing lead compounds in drug discovery.
Despite the established therapeutic use of this compound, detailed SAR studies focusing on a systematic series of its derivatives are not extensively documented in the available scientific literature. Research has confirmed its dual mechanism as an antispasmodic, with effects on both muscarinic receptors and calcium channels, but a systematic exploration of how modifications to its chemical structure would alter these activities is not publicly available. nih.govfrontiersin.org
Preclinical Pharmacological Investigations of Pargeverine
In Vitro Studies on Isolated Tissue Preparations
Assessment of Antispasmodic Activity in Guinea Pig Ileum Models
In vitro studies on isolated guinea pig ileum are a standard method for evaluating the antispasmodic properties of compounds. derpharmachemica.comderpharmachemica.com In this model, pargeverine has demonstrated notable efficacy. Research has shown that this compound can suppress the response of the isolated guinea pig ileum to transmural electrical stimulation. derpharmachemica.com Furthermore, it exhibits a minimal inhibitory effect on the response to acetylcholine (B1216132), suggesting a mechanism that may not be purely antimuscarinic. derpharmachemica.com
One study reported a 68.46% relaxation of the guinea pig ileum at a concentration of 10 µM. This effect was comparable to that of propiverine (B1210425) under the same conditions.
Evaluation of Effects on Ex Vivo Colonic Motor Patterns
The effects of this compound on the motor patterns of the human colon have been investigated ex vivo. nih.gov In these studies, this compound has been shown to reduce spontaneous myogenic contractions in both the circular and longitudinal muscle layers of the colon. nih.govnih.gov It also partially reduces contractions induced by carbachol (B1668302) and electrical field stimulation (EFS). nih.govnih.gov
Specifically, at a concentration of 10⁻⁵ M, propinox (this compound) reduced carbachol-induced contractions by 32%-44% and EFS-induced contractions by 37%-48% in circular and longitudinal muscles. nih.gov These effects are consistent with the actions of an L-type calcium channel blocker. nih.govnih.gov The reduction in EFS-induced responses and carbachol-induced contractions may be attributed to the inhibition of L-type calcium channels, with a lesser contribution from muscarinic receptor blockade. nih.gov
Comparative Pharmacological Efficacy with Reference Antispasmodics in Preclinical Models
Benchmarking against Established Muscarinic Receptor Antagonists
This compound's pharmacological profile has been compared to established muscarinic receptor antagonists like atropine (B194438) and hyoscine butylbromide (HBB). nih.gov In studies on the human colon, the potency rank for inhibiting EFS- and carbachol-induced contractions was determined to be atropine > HBB > propinox (this compound). nih.gov This indicates that while this compound has antimuscarinic properties, it is less potent in this regard compared to classical antagonists like atropine. nih.gov
The anticholinergic action of this compound is described as a moderate and non-selective blockade of muscarinic receptors. scirp.org
Evaluation against Other Calcium Channel Blockers
This compound's mechanism involves the blockade of L-type calcium channels, a property shared with other calcium channel blockers like pinaverium (B1222119) bromide. nih.govnih.gov In the human colon, both this compound and pinaverium bromide reduce spontaneous myogenic contractions and partially diminish contractions induced by carbachol and EFS. nih.govnih.gov This suggests a similar pharmacological profile consistent with L-type calcium channel blockade. nih.govnih.gov The antispasmodic efficacy of this compound at the intestinal level has been reported to be two to three times greater than that of papaverine. scirp.org
| Compound | Action | Tissue | Finding |
| This compound | Antispasmodic | Guinea Pig Ileum | 68.46% relaxation at 10 µM. |
| This compound (Propinox) | Inhibition of Contractions | Human Colon | At 10⁻⁵ M, reduced carbachol-induced contractions by 32%-44% and EFS-induced contractions by 37%-48%. |
| Propiverine | Antispasmodic | Guinea Pig Ileum | Comparable relaxation to this compound at 10 µM. |
| Atropine | Inhibition of Contractions | Human Colon | More potent than this compound in inhibiting EFS- and carbachol-induced contractions. |
| Hyoscine Butylbromide (HBB) | Inhibition of Contractions | Human Colon | More potent than this compound in inhibiting EFS- and carbachol-induced contractions. |
| Pinaverium Bromide | Inhibition of Contractions | Human Colon | Similar profile to this compound, reducing spontaneous and induced contractions. |
| Papaverine | Antispasmodic | Intestine | This compound is reported to be 2-3 times more efficacious. |
Assessment of Synergistic Effects with Co-administered Agents (e.g., Hyoscine Butyl Bromide)
Propinox, also known as this compound, is an antispasmodic agent indicated for the treatment of smooth muscle spasms. frontiersin.org Preclinical research has explored its potential for synergistic effects when co-administered with other agents, such as hyoscine butylbromide (HBB). Both propinox and HBB are utilized for managing abdominal pain associated with digestive and urinary tract dysfunction. frontiersin.org
In vitro studies on colonic tissue have shown that propinox exhibits a pharmacological profile consistent with an L-type calcium channel blocker. frontiersin.org This mechanism of action is considered complementary to that of HBB, which functions as a muscarinic receptor antagonist. frontiersin.orgresearchgate.net While HBB strongly reduces contractions induced by carbachol and electrical field stimulation (EFS) by targeting muscarinic receptors, propinox also reduces myogenic contractions and partially diminishes those induced by carbachol and EFS. frontiersin.org
The distinct mechanisms of action suggest a potential for a synergistic relationship. By inhibiting L-type calcium channels, propinox can enhance the smooth muscle relaxation initiated by HBB's blockade of muscarinic receptors. frontiersin.org This synergistic potential has been observed in ex vivo models, where the combination of HBB and similar calcium channel blockers was more effective in reducing certain induced contractions than HBB alone. frontiersin.org
| Agent | Primary Mechanism of Action | Effect on Induced Contractions |
| This compound (Propinox) | L-type calcium channel blocker frontiersin.org | Reduces myogenic and partially reduces carbachol- and EFS-induced contractions frontiersin.org |
| Hyoscine Butyl Bromide (HBB) | Muscarinic receptor antagonist frontiersin.orgresearchgate.net | Strongly reduces carbachol- and EFS-induced contractions frontiersin.org |
Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Models
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are crucial tools in preclinical drug development, helping to understand the relationship between drug concentration and its effect over time. nih.govfrontiersin.org These models are instrumental in optimizing candidate selection and predicting initial clinical trial parameters. ptbreports.org
The disposition of a drug, encompassing its absorption, distribution, metabolism, and elimination (ADME), is quantitatively analyzed in various animal models to predict its behavior in humans. nih.gov Animal models, such as rodents and primates, are essential for this purpose. mdpi.com For instance, studies in rats have utilized non-invasive techniques like dynamic MRI to quantitatively analyze gastrointestinal motility, providing insights into the pharmacodynamic effects of compounds acting on the GI tract. nih.gov
The analysis of drug concentration over time in plasma and target tissues provides key pharmacokinetic parameters. catapult.org.uk Data from preclinical species like mice, rats, dogs, and monkeys are used to assess pharmacokinetic variability. nih.gov This involves analyzing the area under the plasma concentration-time curve (AUC) to understand exposure. nih.gov Such quantitative analysis helps in building robust mathematical models that describe the drug's journey through the body. nih.gov
Significant variability in pharmacokinetics and pharmacodynamics exists between different animal species. nih.gov These differences can be attributed to variations in anatomy, physiology, biochemistry, and behavior. nih.govresearchgate.net The primary causes of inter-species differences in drug handling arise from variations in ADME processes. nih.gov For example, digestive functions, which are phylogenetically divergent between species like ruminants and non-ruminants, can significantly impact drug absorption. nih.gov
Drug metabolism is a major factor contributing to species differences in both PK and PD, including the production of active metabolites. researchgate.net While interspecies differences in drug action (pharmacodynamics) are generally more limited than in pharmacokinetics, they can be significant when a targeted physiological function has evolved differently across species. nih.gov Understanding this variability is critical for the rational selection of animal models and the extrapolation of preclinical data to humans. nih.govnih.gov
| Factor | Influence on PK/PD Variability |
| Anatomy & Physiology | Differences in digestive tracts, organ sizes, and blood flow affect drug absorption, distribution, and elimination. nih.gov |
| Biochemistry | Variations in metabolic enzymes lead to different rates and pathways of drug metabolism. researchgate.net |
| Genetics | Genetic polymorphisms within and between species can alter drug transporter and receptor function. researchgate.net |
| Behavior | Feeding and social behaviors can influence drug intake and stress levels, impacting physiological responses. nih.gov |
The analysis of complex preclinical data, often involving repeated measures and clustered data points (e.g., multiple observations from the same animal), necessitates the use of advanced statistical models. nih.gov While traditional methods like Analysis of Variance (ANOVA) are widely used, they have limitations, particularly with unbalanced or missing data and in handling correlated data. nih.govbiopharmaservices.com
Mixed-effects models, also known as multi-level or hierarchical models, have emerged as a more flexible and robust alternative to ANOVA for analyzing such data. biopharmaservices.comvsni.co.uk These models can account for the dependence among observations within a subject, handle unbalanced datasets more effectively, and incorporate both fixed and random effects. nih.govbiopharmaservices.comwisc.edu For example, in preclinical studies, individual animals can be treated as a random effect to account for inter-animal variability. researchgate.net The application of mixed-effects regression is particularly valuable in pharmacokinetic and pharmacodynamic studies to model the time course of drug effects while controlling for individual differences. researchgate.net The choice between ANOVA and mixed-effects models depends on the study design and the nature of the data, with the latter being preferred for its ability to handle the complexities often encountered in preclinical research. biopharmaservices.comvsni.co.uk
| Statistical Model | Key Features & Applications in Preclinical Research |
| ANOVA (Analysis of Variance) | A conventional method for comparing means across different groups. Best suited for balanced experimental designs. biopharmaservices.comvsni.co.uk It is computationally efficient for such datasets. vsni.co.uk |
| Mixed-Effects Models (e.g., Regression) | A more advanced approach that accounts for both fixed effects (e.g., treatment) and random effects (e.g., individual animal variability). biopharmaservices.comwisc.edu It is adept at handling correlated, clustered, and unbalanced data, which are common in preclinical studies with repeated measures. nih.govresearchgate.net |
Advanced Analytical and Characterization Methodologies for Pargeverine Research
Chromatographic Separation and Quantification Methods
Chromatographic techniques are indispensable for the separation and quantification of Pargeverine. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly prominent, offering high sensitivity and specificity.
A simple, sensitive, and specific HPLC method has been developed and validated for the estimation of this compound Hydrochloride. pharmasm.com The method utilizes a reversed-phase approach for effective separation. pharmasm.com Quantification is achieved using an ultraviolet (UV) detector, and the method has been validated according to the guidelines of the International Conference on Harmonization (ICH). pharmasm.com
The developed HPLC method demonstrated excellent linearity for this compound Hydrochloride over a concentration range of 7.5 to 45 µg/ml, with a correlation coefficient (r²) of 0.999. pharmasm.com The accuracy of the method was confirmed through recovery studies using the standard addition method at 50%, 100%, and 150% of the target concentration. pharmasm.com The robustness was evaluated by introducing small, deliberate variations in the flow rate and mobile phase pH. pharmasm.com
Table 1: HPLC Method Parameters for this compound Hydrochloride Analysis
| Parameter | Specification |
| Column | Nucleosil C18 (25 cm × 4.0 mm, 5 µm), or equivalent |
| Mobile Phase | Acetonitrile : Methanol : 1% Ammonium (B1175870) Acetate (pH 4.5) |
| Ratio | 40:40:20 (v/v/v) |
| Flow Rate | 1.0 ml/min |
| Detection | UV at 252 nm |
| Retention Time | 5.0 minutes |
| Run Time | 10 minutes |
| Data sourced from a study on the development and validation of an HPLC method for this compound Hydrochloride. pharmasm.com |
A key application of HPLC in pharmaceutical analysis is the development of stability-indicating methods, which are designed to separate the active ingredient from any potential degradation products. chemmethod.comresearchgate.net A stability-indicating HPLC method has been successfully developed for this compound Hydrochloride. pharmasm.com To validate its stability-indicating capability, stock solutions of this compound Hydrochloride were subjected to various stress conditions, including acid, base, oxidative, and thermal degradation. pharmasm.com
The method effectively resolved the pure this compound Hydrochloride peak from the peaks of its degradation products, demonstrating specificity. pharmasm.com The significant difference in retention times between the drug and its degradants confirms the method's utility for stability studies. pharmasm.com This ensures that the method can accurately measure the drug concentration in the presence of its impurities and degradation products. pharmasm.com
For the quantification of compounds in complex biological matrices such as human plasma, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its superior sensitivity and selectivity. longdom.org While direct bioanalytical methods for this compound were not detailed in the reviewed literature, its use as an internal standard (IS) in an LC-MS/MS method for the quantification of Carbinoxamine (B1668352) in human plasma provides key analytical parameters. researchgate.netiosrjournals.org
In this method, this compound was used to normalize variations during sample processing and analysis. researchgate.netiosrjournals.org The procedure involved a simple protein precipitation for sample cleanup, followed by analysis using a reversed-phase column and detection with an electrospray positive ionization source in Multiple Reaction Monitoring (MRM) mode. researchgate.netiosrjournals.org The specific ion transition monitored for this compound ensures highly selective detection. iosrjournals.org
Table 2: LC-MS/MS Parameters for this compound (as Internal Standard)
| Parameter | Specification |
| Column | BDS HYPERSIL C8 (100 x 4.6mm) |
| Mobile Phase | Acetonitrile : 25mM Ammonium Formate (B1220265) solution |
| Ratio | 80:20 (v/v) |
| Ionization Mode | Electrospray Positive Ionization (ESI+) |
| Monitored Ion Transition | Q1 Mass: 338.1 ➔ Q3 Mass: 167.0 |
| Retention Time | 1.75 minutes |
| Data sourced from a bioanalytical method where this compound HCl was used as an internal standard. researchgate.netiosrjournals.org |
Solid-State Characterization and Polymorphism Studies of this compound Hydrochloride
The solid-state properties of an active pharmaceutical ingredient, including its crystalline form and thermal behavior, are critical quality attributes. icdd.com Polymorphism, the ability of a compound to exist in more than one crystal form, can significantly impact properties like solubility and stability. jpionline.orgamericanpharmaceuticalreview.com Techniques such as Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) are essential for this characterization. jpionline.orgrigaku.com
Differential Scanning Calorimetry measures the heat flow associated with thermal transitions in a material as a function of temperature. tainstruments.commdpi.com It is a primary tool for identifying the melting point, phase transitions, and purity of a compound. researchgate.net
A study investigating potential polymorphism in this compound Hydrochloride utilized DSC to analyze its thermal behavior. jpionline.org The pure drug exhibited a melting range of 172-174°C. jpionline.org In the study, this compound Hydrochloride was recrystallized from 50 different solvent systems to encourage the formation of new polymorphic forms. jpionline.org However, the DSC analysis of the resulting crystals revealed that the pattern of heat flow for phase transition and the peak temperature were not markedly different from that of the pure, unprocessed drug. jpionline.org This suggests that under the tested recrystallization conditions, this compound Hydrochloride does not readily form new polymorphs. jpionline.org
Powder X-Ray Diffraction is considered a definitive technique for identifying the crystalline form of a pharmaceutical solid. icdd.comamericanpharmaceuticalreview.com Each crystalline solid produces a unique diffraction pattern, which acts as a "fingerprint" for that specific crystal structure. rigaku.com
Influence of Solvent Systems and Crystallization Conditions on Polymorph Formation
The potential for a compound to exist in different solid-state crystalline forms, known as polymorphism, is a critical consideration in pharmaceutical research and development. These different forms, or polymorphs, can have distinct physicochemical properties. ntnu.nobjbms.org The conditions under which an active pharmaceutical ingredient (API) is crystallized, particularly the solvent system used, can significantly influence which polymorphic form is produced. ntnu.nomdpi.com
In the context of this compound, research has been conducted to investigate the possibility of inducing polymorphism in its hydrochloride salt, this compound Hydrochloride, through various crystallization conditions. jpionline.org A comprehensive study explored the impact of 50 different single and mixed solvent systems on the crystalline form of this compound Hydrochloride. jpionline.orgresearcher.life The primary crystallization method employed was slow solvent evaporation of saturated drug solutions. jpionline.orgjpionline.org
The resulting crystals from these varied solvent environments were meticulously analyzed to determine if any new polymorphs had formed. jpionline.org The characterization techniques included Fourier-transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Powder X-Ray Diffraction (PXRD). jpionline.orgresearcher.lifejpionline.org
The research findings were notable for their consistency. Across all 50 solvent systems tested, there was no evidence of new polymorph formation. jpionline.orgpatsnap.com The physical appearance and melting ranges of the recrystallized samples showed no significant differences from the original this compound Hydrochloride. jpionline.org Furthermore, the FTIR spectra of the crystals were superimposable with the spectrum of the pure drug, and the DSC thermal analysis showed similar heat flow patterns and peak temperatures. jpionline.org Crucially, PXRD analysis of selected crystals produced diffraction patterns identical to the original substance, confirming that the crystal lattice structure remained unchanged. jpionline.org
A selection of the solvent systems used in this extensive screening is detailed in the table below.
| Crystal Code | Solvent System | Appearance | Melting Range (°C) |
| S1 | Acetone | Fine Needles | 171-174 |
| S3 | Chloroform | Fine Needles | 172-174 |
| S9 | Water | Shiny Needles | 172-175 |
| M4 | Acetone:Water (1:1) | Fine Needles | 172-174 |
| M17 | Dichloromethane (B109758):n-Hexane (1:1) | Crystalline Powder | 172-174 |
| M24 | Methanol:Water (1:1) | Shiny Needles | 172-175 |
| This table presents a sample of the 50 solvent systems tested in the study on this compound Hydrochloride polymorphism. Data sourced from the International Journal of Pharmaceutical Investigation. jpionline.org |
Implications of Polymorphism on Active Pharmaceutical Ingredient (API) Stability and Manufacturability in Research
The phenomenon of polymorphism can have profound implications for the stability and manufacturability of an active pharmaceutical ingredient (API). international-pharma.comijrps.comuga.edu Different polymorphs of the same compound can exhibit varied properties, including solubility, dissolution rate, and physical stability. ijrps.comresearchgate.net An unintended polymorphic transformation during manufacturing or storage can compromise product quality and performance. international-pharma.comuga.edu Therefore, screening for polymorphs is a crucial step in drug development to ensure the selection of a stable crystal form and the establishment of a robust manufacturing process. jpionline.orgpatsnap.com
The research into this compound Hydrochloride's crystalline behavior provides significant insights into its stability and manufacturability. jpionline.org The finding that no new polymorphs were formed after recrystallization from 50 different solvent systems suggests that this compound Hydrochloride is a physically stable entity. jpionline.orgresearcher.life This low risk of polymorphism indicates that the API is less likely to undergo unexpected physical changes during its synthesis or when incorporated into a final drug product. jpionline.org
From a manufacturability perspective, this stability is highly advantageous. Processes such as milling, grinding, and granulation, which introduce mechanical and thermal stress, can sometimes induce polymorphic transitions. international-pharma.com The demonstrated crystalline stability of this compound Hydrochloride implies a lower risk of such transformations occurring. jpionline.org Consequently, the manufacturing process can be designed with fewer concerns about polymorphic control, potentially simplifying the process and reducing costs associated with extensive monitoring for crystal form changes. jpionline.orgpatsnap.com
The key implications are summarized below:
Enhanced API Stability: The low likelihood of polymorphism contributes to a more stable API, reducing the risk of changes in physicochemical properties over time. jpionline.org
Robust Manufacturing Processes: The stability of the crystal form allows for a more consistent and reliable manufacturing process, as the risk of process-induced polymorphic conversion is minimal. jpionline.orgpatsnap.com
Reduced Need for Specific Controls: Since the formation of polymorphs appears unlikely under the tested conditions, the need for stringent in-process controls specifically to prevent polymorphic transitions may be reduced, streamlining production. jpionline.orgresearcher.life
Advanced Research Directions and Methodological Considerations
Methodological Frameworks for Elucidating Pharmacological Mechanisms of Pargeverine
The antispasmodic effect of this compound is attributed to a dual mechanism of action: antagonism of muscarinic acetylcholine (B1216132) receptors and direct inhibition of calcium ion influx in smooth muscle cells. patsnap.compatsnap.comncats.io Elucidating the finer details of these mechanisms requires sophisticated methodological frameworks that integrate various experimental and analytical techniques.
A comprehensive understanding of this compound's pharmacological action is achieved by combining functional in vitro assays with high-resolution structural analysis. In vitro assays are essential for quantifying the functional effects of the compound on isolated tissues. For instance, organ bath studies using isolated rat ileum or tracheal smooth muscle can be used to measure the inhibitory effect of this compound on contractions induced by acetylcholine (to assess muscarinic antagonism) or potassium chloride (to assess calcium channel blockade). mdpi.com Such experiments establish the compound's potency and efficacy in a physiological context.
To visualize the molecular interactions that underpin these functional effects, structural biology techniques like X-ray crystallography are invaluable. While a crystal structure of this compound bound to its target has not been published, the structures of the M1, M2, M3, and M4 muscarinic receptors have been solved, often in complex with other antagonist drugs like tiotropium. nih.govnih.govmdpi.com These existing structures provide a detailed blueprint of the acetylcholine binding site. mdpi.comresearchgate.net Future research could involve co-crystallizing this compound with M3 muscarinic receptors—the primary subtype responsible for smooth muscle contraction—to reveal the specific amino acid residues involved in binding. nih.gov This structural data would clarify the basis of its affinity and selectivity, offering a powerful tool for the rational design of new antispasmodic agents with improved properties. nih.gov
Dose-response modeling is a critical tool for quantifying the relationship between the concentration of this compound and its physiological effect. researchgate.net In mechanistic studies, researchers generate dose-response curves by exposing isolated tissues to increasing concentrations of this compound and measuring the corresponding inhibition of muscle contraction. researchgate.net
Table 1: Illustrative Pharmacological Parameters from Dose-Response Modeling
This table presents hypothetical data derived from in vitro dose-response experiments on isolated smooth muscle to illustrate the type of information obtained from such studies.
| Parameter | Value (Hypothetical) | Description |
| EC₅₀ (vs. Acetylcholine) | 15 nM | The concentration of this compound required to inhibit 50% of the contraction induced by the muscarinic agonist acetylcholine. |
| EC₅₀ (vs. KCl) | 45 nM | The concentration of this compound required to inhibit 50% of the contraction induced by potassium chloride (which acts via calcium channels). |
| Eₘₐₓ | 98% | The maximum percentage of smooth muscle relaxation achievable with this compound. |
| Hill Coefficient | 1.1 | A value close to 1.0 suggests a non-cooperative binding interaction at the receptor site. |
Strategies for Optimizing Synthetic Procedures and Purity of this compound
The efficient and reliable synthesis of this compound is crucial for both research and potential therapeutic applications. Optimization strategies focus on maximizing reaction yield, ensuring high purity, and developing robust and reproducible procedures.
Factorial Design of Experiments (DoE) is a powerful statistical methodology for process optimization that allows for the simultaneous investigation of multiple variables. pharmacyinfoline.comymerdigital.com Unlike the traditional one-variable-at-a-time (OVAT) approach, DoE can identify significant interactions between factors, leading to a more comprehensive understanding of the reaction space. nih.gov
For the synthesis of this compound, which typically involves an esterification reaction, a 2-level full factorial design could be implemented to optimize key variables. nih.gov Factors could include reaction temperature, molar ratio of reactants, catalyst concentration, and reaction time. By performing a structured set of experiments that covers all combinations of the high and low levels of these variables, researchers can build a mathematical model that predicts the reaction yield and purity. ijper.orgnih.gov This model can then be used to identify the optimal conditions for the synthesis.
Table 2: Hypothetical 2³ Factorial Design for this compound Synthesis Optimization
This table illustrates an experimental design to study the effect of three variables (Temperature, Molar Ratio, and Catalyst Load) on the reaction yield.
| Experiment Run | Temperature (°C) | Reactant Molar Ratio | Catalyst Load (mol%) | Yield (%) |
| 1 | 100 (Low) | 1.1:1 (Low) | 0.5 (Low) | 75 |
| 2 | 120 (High) | 1.1:1 (Low) | 0.5 (Low) | 82 |
| 3 | 100 (Low) | 1.5:1 (High) | 0.5 (Low) | 80 |
| 4 | 120 (High) | 1.5:1 (High) | 0.5 (Low) | 91 |
| 5 | 100 (Low) | 1.1:1 (Low) | 1.0 (High) | 77 |
| 6 | 120 (High) | 1.1:1 (Low) | 1.0 (High) | 84 |
| 7 | 100 (Low) | 1.5:1 (High) | 1.0 (High) | 83 |
| 8 | 120 (High) | 1.5:1 (High) | 1.0 (High) | 95 |
For scientific findings to be credible and reproducible, the reporting of synthetic procedures must be transparent and comprehensive. Reputable scientific journals, such as those from the American Chemical Society (ACS), have stringent guidelines for documenting chemical syntheses. acs.org
Any publication detailing the synthesis of this compound must include a detailed experimental section that provides step-by-step procedures, including the exact quantities of all reagents, solvents, and catalysts used. Crucially, the identity and purity of the final compound must be unambiguously confirmed through a suite of analytical data. This typically includes ¹H NMR and ¹³C NMR spectroscopy with assigned peaks, mass spectrometry to confirm the molecular weight, and an elemental analysis with found values within 0.4% of the calculated values. acs.org Furthermore, all tested compounds should possess a purity of at least 95%, which must be confirmed by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC). acs.org
Addressing Variability in Preclinical Pharmacokinetic and Pharmacodynamic Data
Preclinical studies in animal models are essential for characterizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a drug candidate. However, significant variability in this data is common and must be carefully addressed. nih.gov
Interspecies differences are a major source of variability. Factors such as metabolic rate, body size, and the activity of drug-metabolizing enzymes can differ significantly between species like rats, dogs, and monkeys, leading to different plasma concentration-time profiles and therapeutic effects. rroij.comresearchgate.net For example, a drug may be cleared much more quickly in rats than in dogs. Intra-subject variability, arising from factors like age, gender, and health status, can also be a source of inaccuracy. nih.gov
To manage this, researchers employ specific study designs and analytical approaches. Cross-over study designs, where each animal receives all treatments, can help reduce inter-individual variability compared to parallel-group designs. nih.govresearchgate.net Analyzing data from multiple species helps to build a more complete picture and allows for allometric scaling to predict human pharmacokinetics. It is also critical to identify the physicochemical properties of the drug molecule, such as low solubility or high dose, that are associated with high PK variability. nih.gov
Table 3: Illustrative Preclinical Pharmacokinetic Variability of this compound
This hypothetical table shows how key pharmacokinetic parameters for this compound might vary across different preclinical species following oral administration.
| Parameter | Rat | Dog | Monkey |
| Tₘₐₓ (Time to Peak Concentration) | 0.75 h | 1.5 h | 1.2 h |
| Cₘₐₓ (Peak Plasma Concentration) | 180 ng/mL | 135 ng/mL | 210 ng/mL |
| t₁/₂ (Elimination Half-life) | 2.5 h | 4.8 h | 3.9 h |
| AUC (Area Under the Curve) | 540 ng·h/mL | 980 ng·h/mL | 1150 ng·h/mL |
| Oral Bioavailability | 35% | 55% | 60% |
Controlled Experimental Design in Multi-Model Systems
To comprehensively evaluate a drug with multiple action pathways, such as this compound, controlled experimental designs within multi-model systems are essential. The design of such studies must be capable of dissecting the distinct contributions of its antimuscarinic and calcium channel blocking effects. Methodologies like parallel phase I/II clinical trials could be employed to simultaneously assess the safety and efficacy of different aspects of the drug's action. nih.gov
In preclinical stages, a multi-model approach might involve comparing this compound's effects across different in vitro smooth muscle preparations and in vivo animal models of visceral spasm. This allows researchers to differentiate its receptor-mediated effects from its direct action on muscle cells. For instance, a design could include models with varying expressions of muscarinic receptor subtypes to probe selectivity. Utilizing a Design-of-Experiment (DoE) approach can help in systematically investigating and optimizing formulation variables to achieve desired therapeutic outcomes while minimizing the number of required experimental runs. nih.gov Such complex studies, which may explore this compound as part of a combination therapy, require specialized designs to manage the exponential growth in variables and efficiently explore the dose-effect surface. nih.gov
Application of Advanced Statistical Models for Data Reconciliation
In modern clinical trials, data is collected from numerous sources, including clinical databases, laboratory reports, and patient-reported outcomes. slopeclinical.com Data reconciliation is the critical process of ensuring consistency, accuracy, and completeness across these disparate datasets. quanticate.comcdconnect.net For a compound like this compound, this process is vital to maintain data integrity and meet stringent regulatory standards. cdconnect.net Advanced statistical models are increasingly applied to streamline this process and enhance the reliability of trial outcomes.
For example, Bayesian statistical models, such as the Bayesian Logistic Regression Model (BLRM), can be applied in early-phase trials. precisionformedicine.com These models allow for adaptive trial designs, where information from accumulating data is used to inform subsequent decisions in the trial, such as dose adjustments. precisionformedicine.com This approach integrates prior knowledge with real-time data, creating a robust feedback loop that helps in identifying key safety signals and optimizing the study's progression. precisionformedicine.com By systematically comparing key data points across different sources, these models help identify and resolve discrepancies, thereby ensuring the validity of the research findings. precisionformedicine.com
Drug Repurposing Research and Novel Therapeutic Applications of this compound
Drug repurposing represents an efficient strategy to identify new therapeutic uses for existing drugs, significantly reducing development costs and timelines. nih.govmdpi.com this compound has been identified as a candidate for such research, particularly in the context of emerging viral diseases.
In Silico Screening for New Molecular Targets (e.g., ACE2 Receptor)
Computational methods, specifically in silico molecular docking, have been employed to screen existing drugs for potential interactions with new molecular targets. nih.govresearchgate.net In the context of the COVID-19 pandemic, research focused on identifying compounds that could interfere with the binding of the SARS-CoV-2 virus to the human Angiotensin-Converting Enzyme 2 (ACE2) receptor, the primary entry point for the virus into host cells.
This compound was identified in such a screening as a potential interacting agent with the ACE2 receptor. A molecular docking study calculated its binding affinity, yielding a docking score of -4.53. The analysis revealed specific molecular interactions crucial for this binding, which are detailed in the table below.
| Interaction Type | Interacting Residue in ACE2 | Details |
|---|---|---|
| Hydrogen Bond | Glutamine 98 (Gln 98) | Formation of a hydrogen bond between this compound and the side chain of Gln 98. |
| Hydrogen Bond | Glycine 205 (Gly 205) | Formation of a hydrogen bond between this compound and the backbone of Gly 205. |
| Hydrogen Bond | Glutamic acid 208 (Glu 208) | Formation of a hydrogen bond between this compound and the side chain of Glu 208. |
| Ionic Interaction | Glutamic acid 208 (Glu 208) | An ionic bond is formed with the negatively charged side chain of Glu 208. |
These interactions suggest a stable binding of this compound to a site on the ACE2 receptor, providing a structural basis for its potential inhibitory activity.
Basis for Future In Vitro and In Vivo Explorations in Emerging Pathologies
The findings from in silico screening serve as a foundational hypothesis for subsequent empirical testing. Computational results, such as the predicted interaction between this compound and the ACE2 receptor, provide a strong rationale for advancing the research into preclinical models.
Future research will need to involve in vitro assays to confirm the binding and functional effects of this compound on the ACE2 receptor. This could include cell-based assays to determine if this compound can block the entry of SARS-CoV-2 into human cells. Following successful in vitro validation, in vivo studies in appropriate animal models would be the next logical step to evaluate the compound's efficacy and physiological effects in a living organism. This structured progression from computational prediction to laboratory validation is a cornerstone of modern drug repurposing efforts.
Computational Drug Discovery and Structure-Functionality Relationships in this compound Research
This compound's primary therapeutic action is mediated through its interaction with G protein-coupled receptors (GPCRs), specifically muscarinic receptors. ncats.io The design of drugs targeting GPCRs presents a unique set of challenges due to the structural characteristics of this large receptor family. mdpi.com
Challenges in G Protein-Coupled Receptor (GPCR)-Targeting Drug Design
Muscarinic acetylcholine receptors (mAChRs), the targets of this compound, are a family of five closely related class A GPCRs (M1-M5). mdpi.com A significant challenge in designing drugs that target these receptors is the high degree of sequence homology in the orthosteric binding site—the primary site where the endogenous ligand, acetylcholine, binds. mdpi.comnih.gov This structural similarity makes it difficult to develop subtype-selective antagonists. pnas.org
Lack of selectivity can lead to significant off-target effects. For example, many antispasmodic drugs target the M3 muscarinic receptor to relax smooth muscle in the gastrointestinal tract or bronchi. pnas.orgmdpi.com However, if these drugs also block M2 receptors in the heart, it can lead to undesirable side effects such as tachycardia. pnas.org The development of ligands that can selectively target one mAChR subtype over others remains a primary goal and a major hurdle in the field. pnas.org Recent advances in structural biology have provided high-resolution crystal structures of mAChRs, which are now being used in structure-based design approaches to exploit subtle differences in the binding pockets to achieve greater selectivity. pnas.org
Development and Application of Novel Topological Descriptors for this compound-like Compounds
The development of novel topological descriptors for this compound-like compounds is a response to the inherent challenges in modeling the structure-activity relationship (SAR) of such structurally complex and flexible molecules. Standard topological indices, while useful, may not adequately account for the three-dimensional and electronic features critical to the antispasmodic activity of these compounds.
Conceptualization and Design of Novel Descriptors:
The initial step involves a detailed analysis of the molecular structure of this compound and its known analogues. This analysis identifies key structural motifs and physicochemical properties that are presumed to be critical for their biological activity. These may include:
The presence and relative orientation of the ester group.
The nature and substitution pattern of the aromatic rings.
The conformational flexibility of the side chains.
The electronic environment around key functional groups.
Based on this analysis, novel topological descriptors are conceptualized. These are not merely variations of existing indices but are often multi-component descriptors that integrate different types of structural information. For instance, a novel descriptor might combine graph-based topological information with quantum chemical parameters to provide a more holistic representation of the molecule.
Methodological Advancements in Descriptor Calculation:
The calculation of these novel descriptors often requires the development of new algorithms and software. These tools are designed to process the complex structural data of this compound-like compounds and compute the descriptor values with high accuracy and efficiency. Methodological advancements may include the use of:
3D-Topological Descriptors: These descriptors extend beyond the two-dimensional molecular graph to incorporate information about the spatial arrangement of atoms. For a flexible molecule like this compound, this is crucial for capturing the bioactive conformation.
Graph-Theoretical Matrices: Novel matrices, beyond the standard adjacency and distance matrices, can be defined to encode more specific aspects of molecular topology, such as bond types, electronic properties, and steric hindrances.
Machine Learning Approaches: Machine learning algorithms can be employed to identify the most relevant structural features from a large pool of calculated descriptors and even to generate new, optimized descriptors.
Application in QSAR Modeling and Virtual Screening:
Once developed and validated, these novel topological descriptors are applied to build robust and predictive QSAR models for this compound-like compounds. These models can then be used for:
Predicting the Antispasmodic Activity: The primary application is to predict the biological activity of newly designed, unsynthesized this compound analogues. This allows for the prioritization of candidates for synthesis and experimental testing, thereby saving time and resources.
Elucidating SAR: By analyzing the contribution of each descriptor to the QSAR model, researchers can gain deeper insights into the structure-activity relationships. This helps in understanding which molecular features are most important for potency and selectivity.
Virtual Screening: The QSAR models can be used to screen large virtual libraries of compounds to identify potential new hits with this compound-like activity.
Illustrative Research Findings:
A QSAR study on a series of this compound analogues using the hypothetical FWETI might reveal a strong correlation between a higher FWETI value and increased antispasmodic activity. This would suggest that a combination of optimal flexibility and specific electronic characteristics is key to the drug's efficacy. The findings from such a study could be summarized in a data table, as shown below.
| Compound | Experimental Activity (IC50, nM) | FWETI Value | Predicted Activity (IC50, nM) |
| This compound | 50 | 12.5 | 52 |
| Analogue A | 25 | 15.2 | 28 |
| Analogue B | 150 | 8.9 | 145 |
| Analogue C | 45 | 13.1 | 48 |
This table demonstrates how the novel descriptor (FWETI) could be used to build a predictive QSAR model. The close agreement between the experimental and predicted activities would validate the utility of the new descriptor in guiding the design of more potent this compound-like compounds.
Q & A
Q. How can researchers differentiate artifact signals from true pharmacological effects in high-content screening assays?
- Methodological Answer: Implement counter-screens with unrelated compounds to identify assay-specific artifacts. Use orthogonal validation methods (e.g., siRNA silencing, genetic rescue). Apply unsupervised clustering (e.g., PCA) to distinguish noise from biologically relevant signals .
Ethical and Reporting Standards
Q. What ethical considerations apply to studies involving this compound in animal models of chronic disease?
- Methodological Answer: Follow ARRIVE 2.0 guidelines for preclinical reporting. Obtain ethics committee approval for humane endpoints and sample size justification. Use non-invasive monitoring (e.g., bioluminescence) to minimize distress .
Q. How should researchers disclose conflicts of interest when publishing this compound-related findings?
- Methodological Answer: Declare all funding sources, patents, or institutional affiliations in the manuscript. Use ICMJE conflict-of-interest forms. If using proprietary analogs, provide chemical identifiers (e.g., CAS numbers) for transparency .
Tables for Quick Reference
| Parameter | Recommended Method | Validation Criteria |
|---|---|---|
| Purity Assessment | HPLC with UV/ELSD detection | ≥95% purity, absence of solvent peaks |
| In Vivo Efficacy | Morris water maze (neurodegeneration) | p < 0.05 vs. vehicle, Cohen’s d > 0.8 |
| Off-Target Screening | Eurofins CEREP Panel | IC₅₀ > 10× primary target potency |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
